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Compound of Interest

Compound Name: TPA 023

Cat. No.: B1682440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

TPA-023 (also known as MK-0777), a subtype-selective GABAA receptor modulator. The

information is curated to present a detailed understanding of its pharmacological profile,

including binding affinities, functional activity, pharmacokinetics, and in vivo effects in various

animal models.

Introduction
TPA-023 is a non-benzodiazepine anxiolytic agent that exhibits a novel mechanism of action by

selectively modulating GABAA receptor subtypes.[1] It acts as a partial agonist at the α2 and

α3 subtypes of the GABAA receptor, while functioning as an antagonist at the α1 and α5

subtypes.[1] This subtype selectivity is hypothesized to confer anxiolytic efficacy without the

sedative and cognitive-impairing side effects commonly associated with non-selective

benzodiazepines.[2][3]

Pharmacodynamics
Binding Affinity
TPA-023 demonstrates high and similar affinity for the benzodiazepine binding site of human

recombinant GABAA receptors containing α1, α2, α3, and α5 subunits.[4][5] Its affinity for α4

and α6-containing receptors is significantly lower.[4] The affinity for native rat GABAA receptors

is comparable to that for human recombinant receptors.[6]
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Receptor Subtype
Ki (nM) - Human
Recombinant

Ki (nM) - Native Rat Brain

α1 0.19 - 1.8[4][7] 0.32 - 0.99[7]

α2 0.41 - 0.73[4][7]

α3 0.19 - 2[4][7]

α5 0.41 - 1.1[4][7]

α4 60[4] > 1000[7]

α6 418[4] > 1000[7]

Functional Activity
TPA-023 exhibits a unique functional profile, acting as a partial agonist at α2 and α3 subtypes

and an antagonist at α1 and α5 subtypes.[1][4] This profile is believed to be responsible for its

anxiolytic effects without sedation.[2][3]

Receptor Subtype Intrinsic Efficacy EC50 (nM)

α1 Antagonist[4] -

α2 Weak Partial Agonist[4] -

α3 Weak Partial Agonist[4] 1.7[4][6]

α5 Antagonist[4] -

Pharmacokinetics
The pharmacokinetic profile of TPA-023 has been characterized in several species, including

rats, dogs, rhesus monkeys, and humans.
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Species
Oral
Bioavailability
(%)

Half-life (t1/2) Cmax (ng/mL) Notes

Rat 35 - 36[4][8] 1.4 h[4] - -

Dog 53 - 54[4][8] 1.5 h[4] - -

Rhesus Monkey 1[8] - - -

Human
Well absorbed

orally[1]
3 - 7 hours[4][8]

5, 13, and 28

ng/mL at 0.5,

1.5, and 3.0 mg

doses,

respectively[4]

Metabolized

primarily by

CYP3A4.[1][4]

In Vivo Efficacy and Safety
Preclinical studies in various animal models have demonstrated the anxiolytic-like effects of

TPA-023 without the sedative properties of traditional benzodiazepines.
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Animal
Model

Species Effect Doses
Receptor
Occupancy
for Effect

Sedative
Effects

Elevated Plus

Maze
Rat Anxiolytic-like - 70-88%[4]

None

observed[9]

Fear-

Potentiated

Startle

Rat Anxiolytic-like - 70-88%[4]
None

observed[9]

Conditioned

Suppression

of Drinking

Rat Anxiolytic-like - 70-88%[4]
None

observed[9]

Conditioned

Emotional

Response

Squirrel

Monkey
Anxiolytic-like 0.3 mg/kg[4] ~65%[4]

None

observed

Rotarod Mouse
No

impairment

Up to doses

correspondin

g to ≥99%

occupancy[4]

-

No

sedation/mot

or

incoordinatio

n[4]

Chain-Pulling Rat
No

impairment

Up to doses

correspondin

g to ≥99%

occupancy[4]

-

No

sedation/mot

or

incoordinatio

n[4]

Level-

Pressing

Squirrel

Monkey

No

impairment

Up to doses

correspondin

g to ≥99%

occupancy[4]

-

No

sedation/mot

or

incoordinatio

n[4]

Chronic

Constriction

Injury

Rat Increased

paw

withdrawal

threshold

1 mg/kg p.o. 98%[10] -
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(Neuropathic

Pain)

Experimental Protocols
Receptor Binding Assays
Binding affinities of TPA-023 to various GABAA receptor subtypes are typically determined

using radioligand binding assays with membranes from cells expressing recombinant human

GABAA receptors. The assay generally involves incubating the cell membranes with a

radiolabeled ligand (e.g., [3H]flumazenil) in the presence of varying concentrations of the test

compound (TPA-023). The concentration of TPA-023 that inhibits 50% of the specific binding of

the radioligand is determined as the IC50 value, from which the Ki value is calculated.

In Vivo Receptor Occupancy
Receptor occupancy is measured in vivo to correlate plasma drug concentrations with the

extent of target engagement in the brain.[5] This is often performed using positron emission

tomography (PET) with a radiolabeled tracer that binds to the benzodiazepine site of GABAA

receptors, such as [11C]flumazenil.[5] Animals or human subjects are administered TPA-023,

followed by the radiotracer, and the displacement of the tracer is measured by PET imaging to

calculate the percentage of receptor occupancy at different plasma concentrations of TPA-023.

[5] The plasma concentration required to produce 50% occupancy (EC50) is a key parameter

derived from these studies.[5]

Animal Models of Anxiety
Elevated Plus Maze: This test is based on the natural aversion of rodents to open and

elevated spaces. The apparatus consists of two open arms and two enclosed arms.

Anxiolytic compounds increase the proportion of time spent and the number of entries into

the open arms.

Fear-Potentiated Startle: This model assesses fear-conditioned responses. A neutral

stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a footshock). After

conditioning, the startle response to an auditory stimulus is potentiated in the presence of the

conditioned stimulus (the light). Anxiolytic drugs reduce this potentiation of the startle

response.
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Conditioned Suppression of Drinking: In this model, thirsty animals are trained to drink from

a tube. They are then conditioned to associate a neutral stimulus with a mild electric shock.

Anxiolytic compounds reduce the suppression of drinking in the presence of the conditioned

stimulus.

Assessment of Sedation
Rotarod Test: This test is used to assess motor coordination and sedative effects. Animals

are placed on a rotating rod, and the latency to fall off is measured. Compounds that cause

sedation or motor impairment will reduce the time the animals can stay on the rod.

Chain-Pulling and Level-Pressing Assays: These are operant behavioral tasks where

animals are trained to perform a specific action (pull a chain or press a lever) to receive a

reward. Sedative drugs will typically decrease the rate of responding in these tasks.

Signaling Pathways and Experimental Workflows
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Click to download full resolution via product page

Caption: Mechanism of action of TPA-023 at the GABAA receptor.

Preclinical Evaluation Workflow for Anxiolytic Drugs
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Caption: Preclinical workflow for evaluating novel anxiolytic compounds.
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Conclusion
The preclinical data for TPA-023 strongly support its profile as a non-sedating anxiolytic. Its

unique mechanism of action, characterized by subtype-selective partial agonism at GABAA α2/

α3 receptors and antagonism at α1/α5 receptors, translates to a promising efficacy and safety

profile in animal models. While clinical development was halted due to preclinical toxicity in

long-term studies, the data generated for TPA-023 provide a valuable framework for the

development of future subtype-selective GABAA receptor modulators.[1][3][11]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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